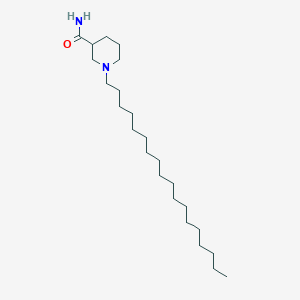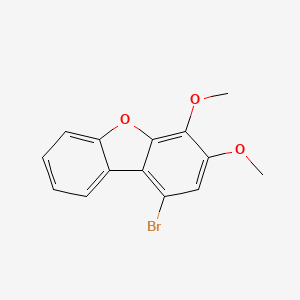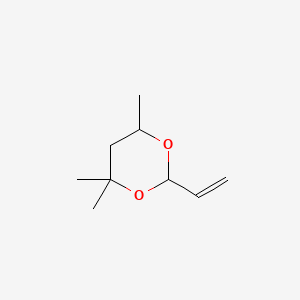
1-Ethyl-3-(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(4-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with an ethyl group and the other with a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines.
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-(4-nitrophenyl)urea undergoes various chemical reactions, including nucleophilic substitution and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or hydroxides.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products:
Reduction: The reduction of the nitro group in this compound can lead to the formation of 1-Ethyl-3-(4-aminophenyl)urea.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Derivatives of this compound have been studied for their antimicrobial activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.
Comparación Con Compuestos Similares
- 1-Ethyl-3-(3-nitrophenyl)urea
- 1-Methyl-3-(4-nitrophenyl)urea
- 1-Butyl-3-(4-nitrophenyl)urea
Uniqueness: 1-Ethyl-3-(4-nitrophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
70826-96-9 |
|---|---|
Fórmula molecular |
C9H11N3O3 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
1-ethyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H11N3O3/c1-2-10-9(13)11-7-3-5-8(6-4-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13) |
Clave InChI |
RVKAYYRPBXZIII-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)




![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)








